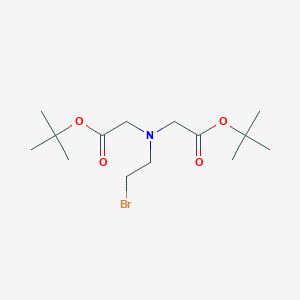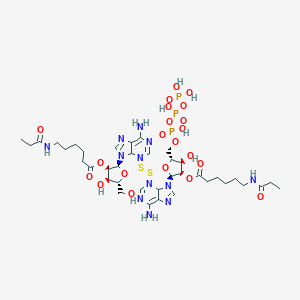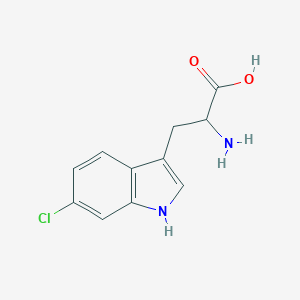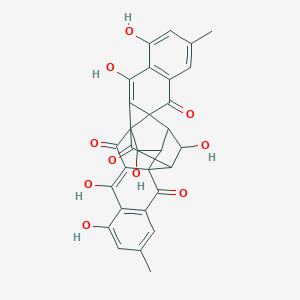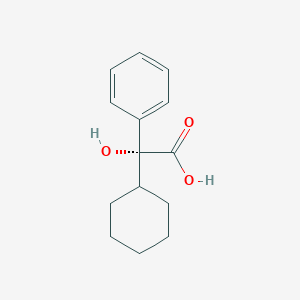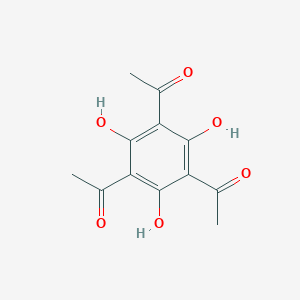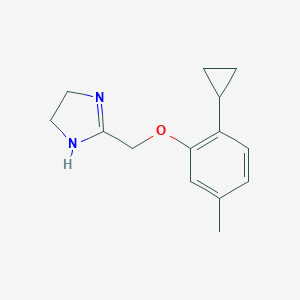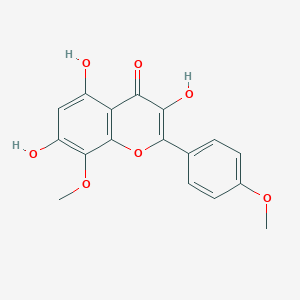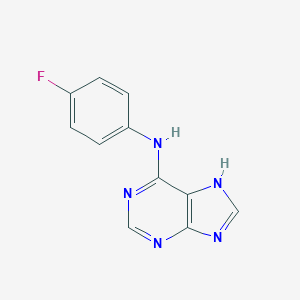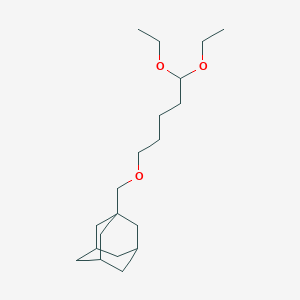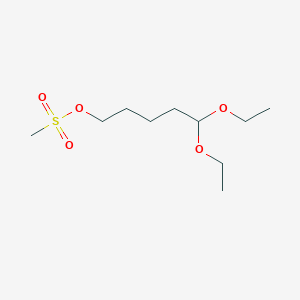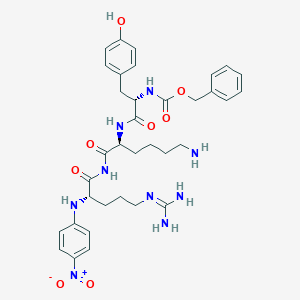
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide
概要
説明
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: is a synthetic peptide compound with the molecular formula C35H45N9O8 and a molecular weight of 719.79 g/mol . This compound is often used in biochemical research due to its specific structure and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of tyrosine, lysine, and arginine using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Cbz groups to yield the desired peptide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps .
化学反応の分析
Types of Reactions: Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: The nitro group on the aniline moiety can be reduced to an amino group.
Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.
Substitution: Acidic or basic conditions for deprotection, such as trifluoroacetic acid (TFA) or piperidine.
Major Products Formed:
Oxidation: Dityrosine or other oxidative derivatives.
Reduction: Amino derivatives of the nitroaniline moiety.
Substitution: Deprotected peptide or peptides with alternative protecting groups.
科学的研究の応用
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide has several scientific research applications, including:
Chemistry: Used as a substrate in enzyme kinetics studies to investigate protease activity.
Biology: Employed in cell signaling studies to understand the role of specific peptides in cellular processes.
Medicine: Investigated for its potential therapeutic applications in targeting specific enzymes or pathways.
Industry: Utilized in the development of diagnostic assays and biochemical reagents.
作用機序
The mechanism of action of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide involves its interaction with specific enzymes or receptors. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the nitroaniline moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition. The molecular targets and pathways involved depend on the specific enzyme or receptor being investigated .
類似化合物との比較
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: Similar in structure but with different protecting groups or modifications.
Acetyltyrosyl-lysyl-arginine-4-nitroanilide: Similar peptide sequence but with acetyl protection instead of benzyloxycarbonyl.
Benzyloxycarbonyltyrosyl-lysyl-arginine-4-methoxyanilide: Similar structure but with a methoxy group instead of a nitro group on the aniline moiety.
Uniqueness: this compound is unique due to its specific combination of protecting groups and the presence of the nitroaniline moiety, which allows for spectrophotometric detection of enzymatic cleavage. This makes it particularly useful in enzyme kinetics studies and other biochemical assays .
特性
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKAYBHOSUTKDL-DTXPUJKBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H45N9O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10910681 | |
| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108318-36-1 | |
| Record name | Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108318361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


